

Application of Sebacic Acid-d19 in Metabolomics Sample Preparation

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Compound of Interest

Compound Name: Sebaleic Acid-d19

Cat. No.: B12301230

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Introduction

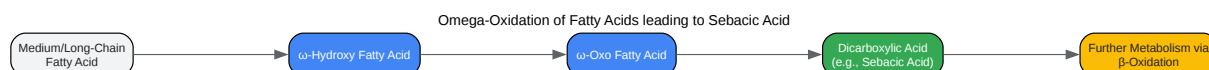
In the field of metabolomics, accurate and reproducible quantification of endogenous metabolites is paramount for understanding complex biological systems and for the development of new therapeutics. Dicarboxylic acids, such as sebacic acid, are important intermediates in fatty acid metabolism and can serve as biomarkers for various metabolic disorders. The use of stable isotope-labeled internal standards is a critical component of robust quantitative mass spectrometry-based metabolomics workflows. Sebacic Acid-d19, a deuterated analog of sebacic acid, is an ideal internal standard for the quantification of sebacic acid and other medium to long-chain dicarboxylic acids. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for clear distinction by mass spectrometry. This application note provides detailed protocols for the use of Sebacic Acid-d19 as an internal standard in both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) based metabolomics studies.

Chemical Properties of Sebacic Acid-d19

Property	Value
Chemical Formula	C ₁₀ HD ₁₉ O ₄
Molecular Weight	221.36 g/mol
Appearance	White to off-white solid
Solubility	Soluble in organic solvents such as methanol, ethanol, and acetonitrile. Slightly soluble in water.
Storage	Store at -20°C for long-term stability.

Metabolic Pathway of Sebacic Acid

Sebacic acid is a product of the omega (ω)-oxidation of fatty acids, an alternative pathway to the more common beta-oxidation. This pathway becomes more significant when beta-oxidation is impaired. The process begins with the hydroxylation of the terminal methyl group of a fatty acid, followed by successive oxidations to form a dicarboxylic acid.



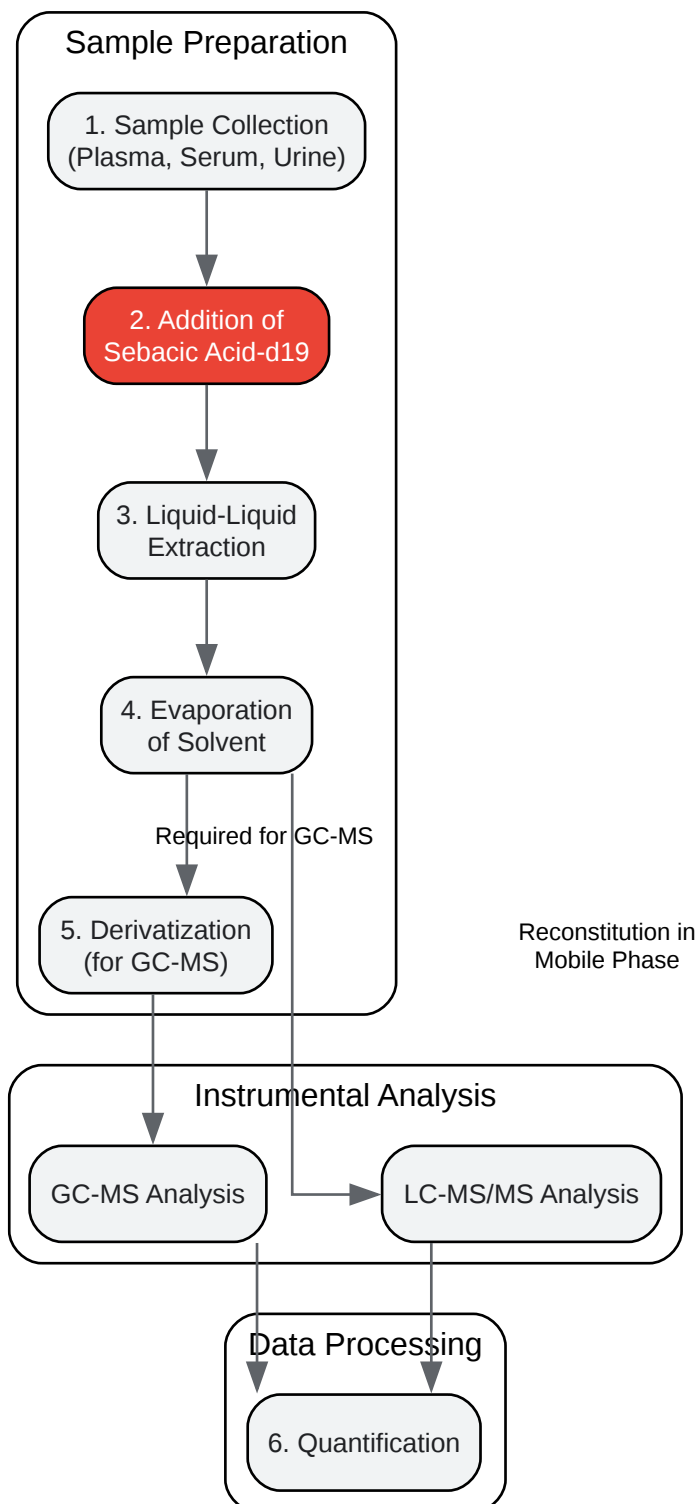
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Caption: Omega-oxidation pathway of fatty acids.

Experimental Workflow for Metabolomics Sample Preparation

The general workflow for preparing biological samples for the analysis of dicarboxylic acids using Sebacic Acid-d₁₉ as an internal standard involves several key steps, from sample collection to instrumental analysis.

General Workflow for Dicarboxylic Acid Analysis

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Caption: Sample preparation and analysis workflow.

Protocols

Protocol 1: Quantification of Sebacic Acid in Human Plasma/Serum using LC-MS/MS

This protocol describes a method for the extraction and quantification of sebacic acid from human plasma or serum using Sebacic Acid-d19 as an internal standard.

Materials:

- Human plasma or serum samples
- Sebacic Acid-d19
- Sebacic Acid (for calibration curve)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Methyl-tert-butyl ether (MTBE)
- Formic acid
- Water (LC-MS grade)
- Microcentrifuge tubes (1.5 mL)
- Centrifuge
- Nitrogen evaporator
- LC-MS/MS system with a C18 reversed-phase column

Procedure:

- Preparation of Internal Standard Stock Solution:
 - Prepare a 1 mg/mL stock solution of Sebacic Acid-d19 in methanol.

- From this stock, prepare a working solution of 10 µg/mL in methanol.
- Sample Preparation:
 - Thaw plasma/serum samples on ice.
 - To a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum.
 - Add 10 µL of the 10 µg/mL Sebacic Acid-d19 internal standard working solution to each sample, calibrator, and quality control sample.
 - Vortex for 10 seconds.
 - Add 500 µL of MTBE.
 - Vortex vigorously for 1 minute.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Carefully transfer the upper organic layer (MTBE) to a new microcentrifuge tube.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
 - Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
 - Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: A suitable gradient to separate sebacic acid from other matrix components.
 - Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.
- Mass Spectrometry: Operate in negative ion mode with Multiple Reaction Monitoring (MRM).
 - Sebacic Acid: Monitor appropriate precursor > product ion transition.
 - Sebacic Acid-d19: Monitor appropriate precursor > product ion transition.

Quantitative Data (Representative):

Parameter	Value
Linearity Range	10 - 5000 ng/mL
Correlation Coefficient (r ²)	> 0.995
Lower Limit of Quantification (LLOQ)	10 ng/mL
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 15%
Recovery	85 - 105%

Protocol 2: Quantification of Sebacic Acid in Urine using GC-MS

This protocol outlines a method for the analysis of sebacic acid in urine, which requires derivatization to increase volatility for GC-MS analysis.

Materials:

- Urine samples
- Sebacic Acid-d19
- Sebacic Acid (for calibration curve)
- Ethyl acetate

- Hydrochloric acid (HCl)
- Sodium chloride (NaCl)
- Anhydrous sodium sulfate
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine
- GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

- Preparation of Internal Standard Stock Solution:
 - Prepare a 1 mg/mL stock solution of Sebacic Acid-d19 in methanol.
 - From this stock, prepare a working solution of 20 µg/mL in methanol.
- Sample Preparation:
 - To a glass tube, add 1 mL of urine.
 - Add 10 µL of the 20 µg/mL Sebacic Acid-d19 internal standard working solution.
 - Add NaCl to saturate the solution.
 - Acidify the urine to pH 1-2 with HCl.
 - Extract the dicarboxylic acids by adding 3 mL of ethyl acetate and vortexing for 2 minutes.
 - Centrifuge at 3,000 x g for 5 minutes.
 - Transfer the upper organic layer to a clean tube.
 - Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.
 - Dry the combined organic extract over anhydrous sodium sulfate.

- Evaporate the solvent to dryness under a stream of nitrogen.
- Derivatization:
 - To the dried extract, add 50 μ L of pyridine and 100 μ L of BSTFA with 1% TMCS.
 - Cap the tube tightly and heat at 70°C for 1 hour.
 - Cool to room temperature before GC-MS analysis.
- GC-MS Analysis:
 - GC Column: DB-5ms (30 m x 0.25 mm x 0.25 μ m) or equivalent.
 - Injector Temperature: 280°C.
 - Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
 - Carrier Gas: Helium.
 - Mass Spectrometry: Operate in electron ionization (EI) mode with Selected Ion Monitoring (SIM).
 - Monitor characteristic ions for the silylated derivatives of sebacic acid and Sebacic Acid-d19.

Quantitative Data (Representative):

Parameter	Value
Linearity Range	0.1 - 50 µg/mL
Correlation Coefficient (r ²)	> 0.99
Lower Limit of Detection (LOD)	0.05 µg/mL
Intra-day Precision (%CV)	< 12%
Inter-day Precision (%CV)	< 18%
Recovery	80 - 110%

Conclusion

Sebacic Acid-d19 is a highly effective internal standard for the accurate and precise quantification of sebacic acid and other related dicarboxylic acids in various biological matrices. The detailed LC-MS/MS and GC-MS protocols provided in this application note offer robust methods for researchers in metabolomics and drug development. The use of a stable isotope-labeled internal standard like Sebacic Acid-d19 is essential for minimizing analytical variability and ensuring high-quality, reproducible data in metabolomic studies.

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